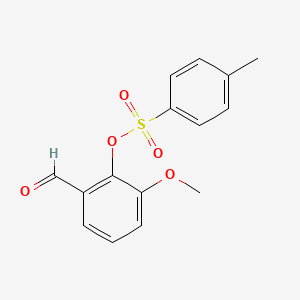

2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

(2-formyl-6-methoxyphenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5S/c1-11-6-8-13(9-7-11)21(17,18)20-15-12(10-16)4-3-5-14(15)19-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYFTQDINHXGKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90314204 | |

| Record name | 2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7740-04-7 | |

| Record name | NSC281248 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate typically involves the reaction of 2-formyl-6-methoxyphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxyl group.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-Carboxy-6-methoxyphenyl 4-methylbenzenesulfonate.

Reduction: 2-Hydroxymethyl-6-methoxyphenyl 4-methylbenzenesulfonate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate is utilized in several scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving formyl and methoxy groups.

Medicine: Investigated for potential pharmacological properties due to its structural features.

Industry: Applied in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate involves its reactivity with various nucleophiles and electrophiles. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can undergo nucleophilic substitution. The sulfonate ester group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table summarizes key structural analogues of 2-formyl-6-methoxyphenyl 4-methylbenzenesulfonate, highlighting substituent differences and their implications:

Key Observations :

- Steric and Electronic Modifiers : Bulky substituents like bromo (in ) or iodo (in ) increase steric hindrance and alter electronic properties, affecting reactivity in further derivatization.

- Ester vs. Sulfonate : Replacing the sulfonate group with a carboxylate (as in ) reduces leaving-group ability, impacting hydrolysis rates or nucleophilic substitution reactions.

Physicochemical Properties

Spectral Data Comparison

Infrared (IR) Spectroscopy :

- 1c exhibits a C=O (aldehyde) stretch at 1704 cm⁻¹ and sulfonate S=O antisymmetric/symmetric stretches at 1368 cm⁻¹ and 1145 cm⁻¹ , respectively . Similar peaks are expected for 1d, with additional C-O (methoxy) stretches near 1250–1050 cm⁻¹ .

- Bromo- or iodo-substituted analogues (e.g., ) show C-X (X = Br, I) stretches in the 500–700 cm⁻¹ range.

¹H NMR :

Crystallographic and Solid-State Behavior

- Crystal Packing: The structurally related 2-aminoanilinium 4-methylbenzenesulfonate () crystallizes in a monoclinic P2₁/n space group with hydrogen-bonded networks between sulfonate oxygen and ammonium protons . 1d likely forms similar hydrogen bonds via sulfonate oxygens and methoxy/formyl groups, influencing solubility and melting behavior.

Biological Activity

2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C₁₅H₁₄O₅S. Its structure features a formyl group, a methoxy group, and a sulfonate group, which contribute to its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cells. It may interact with specific molecular targets involved in cell proliferation and survival pathways.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

- Enzyme Inhibition : There is evidence suggesting that the compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell viability in cancerous cells.

Case Studies

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this compound.

- Study on Antimicrobial Properties : A study indicated that derivatives of sulfonamides exhibit significant antibacterial activity. Given the structural similarities, it is plausible that this compound may share similar properties.

- Cancer Cell Studies : In vitro assays have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, a related compound demonstrated micromolar inhibition of specific cancer cell proliferation pathways .

Comparative Analysis

To better understand the unique biological profile of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₁₅H₁₄O₅S | Antimicrobial, Anticancer |

| 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate | C₁₅H₁₄O₄S | Anticancer |

| 4-Bromo-2-formyl-6-methoxyphenyl 4-methylbenzenesulfonate | C₁₅H₁₃BrO₅S | Antimicrobial |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically begins with sulfonation of a substituted phenol derivative, followed by formylation. Key steps include:

- Using 2-methoxyphenol as a starting material, reacting with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine) to form the sulfonate ester.

- Introducing the formyl group via Vilsmeier-Haack reaction conditions (POCl₃, DMF) at controlled temperatures (0–5°C) to avoid over-oxidation .

- Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1:1.2 molar ratio of phenol to sulfonyl chloride) to minimize byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., formyl proton at δ ~9.99 ppm, aromatic protons in the methoxy and sulfonate regions) .

- FT-IR : Confirm sulfonate (S=O stretching at ~1368 cm⁻¹) and formyl (C=O stretch at ~1704 cm⁻¹) groups .

- Elemental Analysis : Validate empirical formula (C₁₅H₁₄O₅S) with ≤0.3% deviation .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning (e.g., using SHELXL for refinement) .

Q. How can researchers minimize common byproducts during the synthesis of this compound?

- Methodological Answer : Byproducts like over-sulfonated or oxidized derivatives arise from excessive reagent use or improper temperature control. Mitigation strategies include:

- Gradual addition of sulfonyl chloride to prevent exothermic side reactions.

- Strict temperature control during formylation (≤5°C) to avoid aldehyde oxidation to carboxylic acid .

- Post-synthesis purification via recrystallization (ethanol/water) or preparative HPLC for polar impurities .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond lengths vs. computational models) be resolved for this compound?

- Methodological Answer : Discrepancies often arise from dynamic disorder or thermal motion. Strategies include:

- Refining data using SHELXL with anisotropic displacement parameters for non-hydrogen atoms .

- Cross-validating with DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental bond lengths.

- Analyzing hydrogen-bonding networks (e.g., N–H⋯O interactions) to identify structural distortions .

Q. What advanced approaches are used to analyze the hydrogen-bonding network in the crystal lattice of this compound?

- Methodological Answer :

- Graph Set Analysis : Classify hydrogen bonds (e.g., D, R₂² motifs) to map supramolecular architecture .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O⋯H, S⋯H contacts) using CrystalExplorer .

- Multipole Refinement : Resolve electron density distributions around the sulfonate group using high-resolution data (θmax ≥ 30.5°) .

Q. How do electronic effects of substituents (e.g., methoxy vs. formyl) influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- The electron-withdrawing formyl group activates the sulfonate ester for nucleophilic attack, while the methoxy group donates electrons, stabilizing intermediates.

- Kinetic studies (e.g., UV-Vis monitoring of reaction rates) under varying conditions (polar aprotic solvents, nucleophile concentrations) reveal substituent impact.

- Computational modeling (e.g., Fukui indices) identifies electrophilic hotspots, guiding reaction design .

Q. What strategies are effective in resolving conflicting spectral data (e.g., NMR vs. IR) during structural validation?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks (e.g., aromatic protons) to assign signals unambiguously .

- Variable-Temperature NMR : Detect dynamic effects (e.g., rotamerism) causing signal splitting.

- Cross-Disciplinary Validation : Compare crystallographic data (bond angles) with vibrational frequencies from IR to confirm functional groups .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational vibrational spectra?

- Methodological Answer :

- Scale Factors : Apply frequency scaling (e.g., 0.961 for B3LYP/6-31G*) to align DFT-calculated IR peaks with experimental data.

- Conformational Sampling : Use molecular dynamics (MD) simulations to account for temperature-dependent conformational changes.

- Isotopic Substitution : Synthesize deuterated analogs to isolate specific vibrational modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.